3alpha-Hydroxypregn-5-en-20-one

Vue d'ensemble

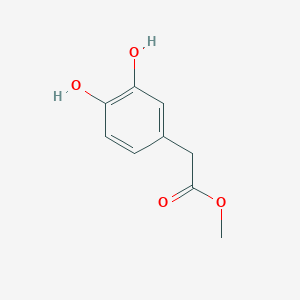

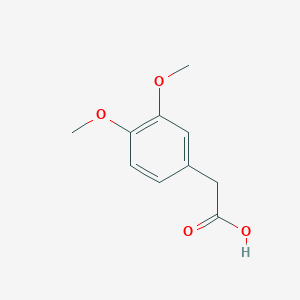

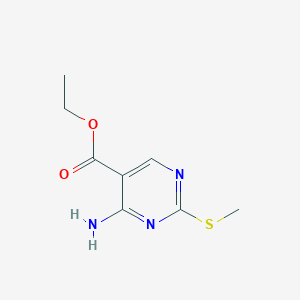

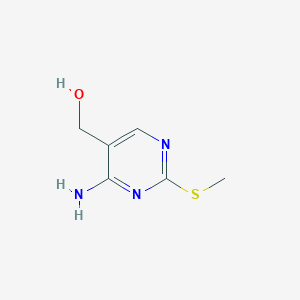

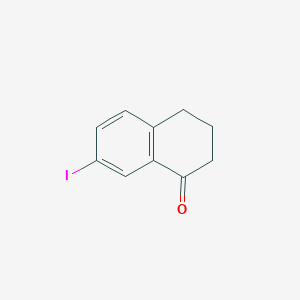

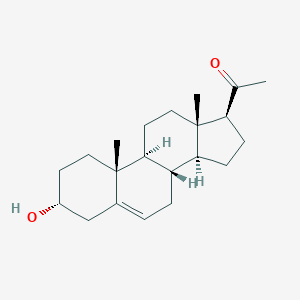

Description

3alpha-Hydroxypregn-5-en-20-one is a steroid compound that is part of a larger family of pregnane steroids. These compounds are characterized by their pregnane skeleton, which is a core structure of many biologically active steroids. The specific functional groups and stereochemistry of 3alpha-Hydroxypregn-5-en-20-one confer unique properties that are of interest in various chemical and biological contexts.

Synthesis Analysis

The synthesis of related pregnane steroids often involves multi-step processes that can include functional group transformations and the creation of specific stereocenters. For instance, the synthesis of 3alpha-hydroxy-21-(1'-imidazolyl)-3beta-methoxymethyl-5alpha-pregnan-20-one was achieved through a six-step process, with a key step being the introduction of imidazole into the core structure using lithium imidazole, which provided high yield and selectivity . Similarly, the synthesis of 3alpha,6alpha,17alpha-trihydroxy-5beta-pregnan-20-one from a dihydroxy precursor involved acetylenolization, epoxidation, and ring opening reactions .

Molecular Structure Analysis

The molecular structure of pregnane steroids, including 3alpha-Hydroxypregn-5-en-20-one, is crucial for their biological activity. The molecular geometry of related compounds, such as 16alpha-(3-acetyl phenyl amino)-3beta-hydroxy pregn-5-ene-20-one, has been calculated using density functional theory (DFT), and spectroscopic methods like NMR and IR have been employed for characterization . These studies provide insights into the three-dimensional arrangement of atoms and the electronic properties of the molecules, which are important for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pregnane steroids undergo various chemical reactions that can modify their structure and function. For example, a novel functional group transfer reaction in 16alpha,17alpha-epoxy-3beta-hydroxypregn-5-en-20-one was reported, which allowed for the facile functionalization at the C21 position . This type of chemical transformation is valuable for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pregnane steroids are influenced by their molecular structure. The presence of different functional groups and the stereochemistry of the steroid nucleus affect properties such as solubility, melting point, and reactivity. The study of these properties is essential for the development of pharmaceutical applications, as they determine the compound's behavior in biological systems and its suitability for drug formulation.

Applications De Recherche Scientifique

Enzyme Activity and Biochemical Pathways

3alpha-Hydroxypregn-5-en-20-one, a steroid compound, has been a subject of study in various biochemical contexts. Research has shown its involvement in enzyme activities such as 20β-hydroxysteroid: NAD oxidoreductase activity in Streptomyces hydrogenans, highlighting its role in steroid metabolism (Pocklington & Jeffery, 1969). Additionally, studies on rat medial basal hypothalamus have indicated the conversion of 20α-Hydroxypregn-4-en-3-one to 20α-Hydroxy-5α-pregnan-3-one, further emphasizing the steroid's significance in neurobiological processes (Nowak & Karavolas, 1974).

Neurosteroid Synthesis and Function

The synthesis and metabolism of 3alpha-Hydroxypregn-5-en-20-one in rat pituitaries have been extensively studied, demonstrating its role as a neuroactive steroid influencing FSH secretion and interaction with GABA(A) receptors (Wiebe, Boushy, & Wolfe, 1997). This steroid is also involved in the metabolism of progesterone in the hypothalamus of male rats, influencing neurosteroid synthesis that affects the regulation of gonadotropin secretion (Eechaute et al., 1999).

Steroid Synthesis and Analysis

Research has also focused on the synthesis of 3alpha-Hydroxypregn-5-en-20-one and its derivatives for analytical purposes. For example, studies have been conducted on the synthesis and infrared spectra of some 3α-hydroxy Δ5-steroids, contributing to our understanding of steroid chemistry and analysis (Weinman & Weinman, 1965). Additionally, methods for the gas chromatographic determination of progestins in tissue and blood have been developed, which are essential for biological and medical research (Wyngarden et al., 1964).

Pharmacological Applications

3alpha-Hydroxypregn-5-en-20-one has been studied for its potential pharmacological applications. Research includes the one pot synthesis of biologically active pregnane derivatives and their spectroscopic characterization and theoretical calculations, highlighting the compound's potential in developing new therapeutic agents (Sethi et al., 2013).

Propriétés

IUPAC Name |

1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNBQBCIOKFOEO-QYYVTAPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859283 | |

| Record name | (3alpha)-3-Hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3alpha-Hydroxypregn-5-en-20-one | |

CAS RN |

19037-28-6 | |

| Record name | Pregn-5-en-20-one, 3alpha-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3alpha)-3-Hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)